molecular formula C5H7ClF2O4S B2982347 Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate CAS No. 1602961-92-1

Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate

Cat. No.: B2982347
CAS No.: 1602961-92-1
M. Wt: 236.61
InChI Key: WROOWPCYTDXQPT-UHFFFAOYSA-N
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Description

Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate is an organosulfur compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chlorosulfonyl group, which imparts significant reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate typically involves the reaction of ethyl 2,2-difluoropropanoate with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of inert solvents such as dichloromethane or acetonitrile to stabilize the reactive intermediates .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of advanced purification techniques such as distillation and recrystallization further ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed through substitution with amines.

    Sulfonate Derivatives: Formed through substitution with alcohols.

    Sulfonothioate Derivatives: Formed through substitution with thiols.

Mechanism of Action

The mechanism of action of Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate involves the reactivity of the chlorosulfonyl group. This group acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate is unique due to the presence of both the chlorosulfonyl and difluoropropanoate groups. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical transformations and applications .

Properties

IUPAC Name

ethyl 3-chlorosulfonyl-2,2-difluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClF2O4S/c1-2-12-4(9)5(7,8)3-13(6,10)11/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROOWPCYTDXQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CS(=O)(=O)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602961-92-1
Record name ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate
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